Ipatasertib dihydrochloride

Kinase selectivity profiling PKA off-target activity AGC kinase family

Researchers requiring selective AKT pathway inhibition often encounter tools with significant off-target kinase activity, undermining experimental reproducibility. Ipatasertib dihydrochloride (GDC-0068) solves this via exceptional kinome selectivity. Quantitative evidence from comparative profiling highlights its superiority over analogs like capivasertib, directly addressing translational relevance and resistance mechanism studies in oncology. Reliable supply and rigorous quality control ensure batch-to-batch consistency for your critical assays. - 620-fold selectivity for AKT1 over PKA (IC50 5 nM vs. 3100 nM), contrasting sharply with capivasertib's near-equal PKA inhibition (IC50 7 nM vs. 3 nM for AKT1). - Overcomes allosteric inhibitor (MK-2206) resistance mechanisms by engaging the ATP-binding pocket, enabling distinct resistance pathway interrogation. - Orally bioavailable, clinical-stage probe extensively characterized in TNBC models (LOTUS trial: HR 0.60, p=0.037), ensuring translational data relevance.

Molecular Formula C24H34Cl3N5O2
Molecular Weight 530.9 g/mol
CAS No. 1396257-94-5
Cat. No. B608117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib dihydrochloride
CAS1396257-94-5
SynonymsIpatasertib dihydrochloride
Molecular FormulaC24H34Cl3N5O2
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
InChIInChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1
InChIKeySRKVNRNRVFDUTG-VISIQVHMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ipatasertib Dihydrochloride: Product Overview


Ipatasertib dihydrochloride (CAS 1396257-94-5), also known as GDC-0068 or RG-7440, is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1/2/3) [1]. In cell-free assays, it inhibits AKT1, AKT2, and AKT3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, and demonstrates 620-fold selectivity for AKT over the closely related kinase PKA [1]. The compound has been investigated in multiple clinical trials, including the randomized phase II LOTUS trial in metastatic triple-negative breast cancer (TNBC), where the addition of ipatasertib to paclitaxel significantly prolonged median progression-free survival compared to placebo plus paclitaxel (6.2 vs. 4.9 months, HR 0.60, p=0.037) [2]. As a tool compound and clinical-stage candidate, ipatasertib dihydrochloride offers researchers a well-characterized, highly selective probe for interrogating AKT-dependent signaling in oncology models.

Pan-AKT Probe ATP-competitive inhibitor targeting AKT1, AKT2, and AKT3 isoforms for pathway interrogation.
Selectivity Context Reported selectivity over PKA supports AKT-specific signaling studies without off-target kinase confounding.
Research Use Tool compound for oncology model signaling research; not for human or veterinary therapeutic use.

Why Ipatasertib Dihydrochloride Is Not Interchangeable


AKT inhibitors are not interchangeable despite sharing a common nominal target. Ipatasertib dihydrochloride, capivasertib (AZD5363), afuresertib (GSK2110183), and MK-2206 diverge substantially in kinome selectivity profiles, binding modes, resistance mechanisms, pharmacokinetic properties, and clinical outcomes . For instance, while ipatasertib exhibits 620-fold selectivity for AKT over PKA (IC50 5 nM vs. 3100 nM), capivasertib inhibits PKA with potency nearly identical to AKT (IC50 7 nM vs. 3 nM for AKT1) . Moreover, resistance to the allosteric inhibitor MK-2206 can be overcome by switching to ipatasertib, demonstrating that ATP-competitive and allosteric AKT inhibitors engage distinct resistance pathways [1]. These quantitative and mechanistic differences have direct consequences for experimental reproducibility, translational relevance, and therapeutic index, making compound-specific selection critical rather than class-based substitution.

Kinase Selectivity Profiles Diverge
PKA off-target activity differs substantially among AKT inhibitors; class-based substitution may confound mechanistic studies.
Resistance Mechanisms Differ
ATP-competitive and allosteric inhibitors engage distinct resistance pathways; model context may not transfer across binding modes.
Pharmacokinetic Profiles Are Compound-Specific
Half-life and oral bioavailability vary between AKT inhibitors; exposure parameters may not be interchangeable.

Ipatasertib Dihydrochloride: Quantitative Differentiation Evidence


PKA Selectivity Advantage Over Capivasertib

Ipatasertib dihydrochloride demonstrates a quantitatively established selectivity window of 620-fold for AKT1 (IC50 5 nM) over the closely related AGC-family kinase PKA (IC50 3100 nM), as measured in cell-free assays . In a broader panel of 230 protein kinases at 1 μM, only three off-target kinases (PRKG1α/β and p70S6K) showed >70% inhibition, with ipatasertib maintaining >100-fold selectivity for AKT1 over p70S6K and >10-fold over PRKG1 . By contrast, capivasertib (AZD5363) inhibits PKA with an IC50 of 7 nM — nearly equipotent to its AKT1 IC50 of 3 nM — and similarly inhibits p70S6K with an IC50 of 6 nM, indicating minimal selectivity within the AGC kinase subfamily . Afuresertib (GSK2110183) also potently inhibits PKA (IC50 1.3 nM), albeit with sub-nanomolar AKT1 affinity (Ki 0.08 nM) and selectivity over only a limited 13-kinase panel [1]. This differential selectivity profile is mechanistically significant: PKA inhibition carries potential for cardiac and metabolic off-target effects not associated with selective AKT blockade.

AKT1 vs PKA Selectivity
Cross-study context
620-fold (AKT1 IC50 5 nM vs PKA IC50 3100 nM)
Capivasertib: ~0.4-fold
Afuresertib: ~16-fold
Supports AKT pathway interrogation with lower PKA off-target interference.
Kinase panel profiling context; cellular target engagement may require validation.
Kinase selectivity profiling PKA off-target activity AGC kinase family

Clinical Efficacy in TNBC and Non-Cross-Resistance to MK-2206

In the randomized, double-blind, placebo-controlled phase II LOTUS trial (NCT02162719), ipatasertib (400 mg daily, days 1-21 of 28-day cycle) added to paclitaxel (80 mg/m² weekly) significantly improved median progression-free survival (PFS) compared to placebo plus paclitaxel in the intention-to-treat population: 6.2 months (95% CI 3.8-9.0) vs. 4.9 months (95% CI 3.6-5.4), stratified HR 0.60 (95% CI 0.37-0.98; p=0.037) [1]. In the PTEN-low subgroup, the PFS difference was even more pronounced: 6.2 vs. 3.7 months (HR 0.59) [1]. Cross-trial comparison with the PAKT trial of capivasertib plus paclitaxel in a similar first-line metastatic TNBC setting shows a numerically smaller PFS improvement: median 5.9 months with capivasertib vs. 4.2 months with placebo (HR 0.74, 95% CI 0.50-1.08; one-sided p=0.06, which did not reach statistical significance at the prespecified one-sided p≤0.10 threshold) [2]. Beyond efficacy, a critical mechanistic differentiator was demonstrated in prostate cancer models: cells with acquired resistance to the allosteric AKT inhibitor MK-2206 remained sensitive to ipatasertib, while ipatasertib-resistant cells could be re-sensitized by co-treatment with PIM kinase inhibitors, establishing non-cross-resistant properties [3].

Reported PFS Endpoint Context
Head-to-head
LOTUS (ipatasertib+paclitaxel): HR 0.60 (95% CI 0.37–0.98)
PAKT (capivasertib+paclitaxel): HR 0.74 (95% CI 0.50–1.08)
Reported model-specific endpoint context; supports TNBC research model selection.
Cross-trial comparison; not a clinical efficacy claim; research endpoint interpretation.
Triple-negative breast cancer Progression-free survival Acquired resistance

Oral Bioavailability and Half-Life vs. Capivasertib

Ipatasertib dihydrochloride demonstrates an absolute oral bioavailability of 34.0% with a terminal elimination half-life of 26.7 hours (oral) and 27.4 hours (intravenous), as determined by a ¹⁴C-radiolabeled microtracer study in healthy human subjects [1]. Systemic plasma clearance is 98.8 L/h with a steady-state volume of distribution of 2530 L, indicating extensive tissue distribution [1]. In contrast, capivasertib exhibits a lower absolute bioavailability of 28.6% (90% CI 23.9-34.2) and a substantially shorter geometric mean terminal half-life of 12.9 hours [2]. The 2.1-fold longer half-life of ipatasertib enables once-daily oral dosing (400 mg QD, 21 days on/7 days off) in clinical protocols [1], whereas capivasertib's shorter half-life necessitates twice-daily dosing (400 mg BID, 4 days on/3 days off schedule) to maintain target exposure [2]. The longer half-life of ipatasertib may contribute to more consistent target suppression over the dosing interval in preclinical and clinical settings.

Human PK Exposure Comparison
Cross-study context
Ipatasertib: F 34.0%, t½ 26.7 h
Capivasertib: F 28.6%, t½ 12.9 h
Longer half-life may support sustained target coverage in chronic in vivo models.
Exposure-model interpretation; dose-exposure relationship to be validated per study.
Absolute bioavailability Elimination half-life Pharmacokinetics

Dihydrochloride Salt Solubility vs. Free Base

Ipatasertib dihydrochloride (CAS 1396257-94-5) is the dihydrochloride salt form with molecular formula C₂₄H₃₄Cl₃N₅O₂ and molecular weight 530.92 g/mol . This salt form provides an aqueous solubility of ≥41 mg/mL (77.22 mM) in water at 25°C, substantially exceeding the solubility of the ipatasertib free base (CAS 1001264-89-6), which exhibits water solubility of <1 mg/mL (practically insoluble) and approximately 10 mg/mL under optimized conditions with co-solvents . In DMSO, the dihydrochloride salt achieves solubility of 125 mg/mL (235.44 mM) with ultrasonication, compared to 92 mg/mL (200.87 mM) for the free base . The dihydrochloride salt is stable for 3 years in lyophilized powder form at -20°C and 6 months in solution base at -20°C [1]. This formulation property is particularly relevant for in vivo studies requiring aqueous dosing vehicles without organic co-solvents, where the ≥40-fold solubility enhancement of the dihydrochloride salt over the free base directly enables oral gavage and intravenous formulation preparation.

Salt Form Aqueous Solubility
Head-to-head
≥41-fold improvement over free base
Dihydrochloride: ≥41 mg/mL (77.22 mM)
Enables aqueous-based dosing formulations for in vivo pharmacology studies.
Formulation-context; vehicle composition and pH should be reviewed.
Salt form advantage Aqueous solubility Formulation development

Ipatasertib Dihydrochloride: Best-Fit Research Applications


Selective AKT Pathway Dissection Without PKA Confounding

Preclinical TNBC Xenograft Models for PI3K/AKT-Addicted Tumors

Acquired Resistance: Allosteric vs. ATP-Competitive AKT Inhibition

Once-Daily Oral Dosing for Extended Target Coverage

Application
Selection Property
Validation Focus
AKT pathway signaling studies
Kinase selectivity profile (PKA off-target context)
PKA-dependent confounding assessment
TNBC xenograft models
PI3K/AKT pathway-addicted tumor context
Model-specific endpoint response review
Resistance mechanism studies
Binding mode (ATP-competitive vs. allosteric)
Cross-resistance pathway validation
In vivo PK/PD modeling
Oral bioavailability and half-life context
Sustained target engagement evaluation

Technical Documentation Hub

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